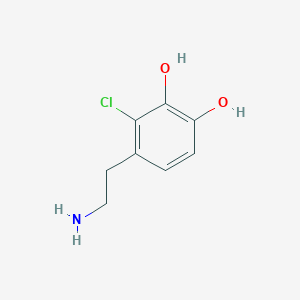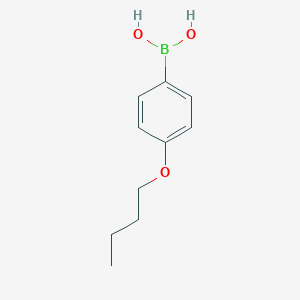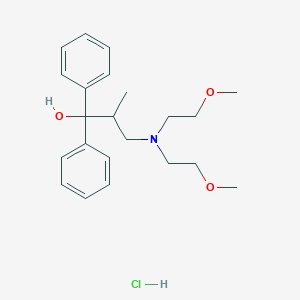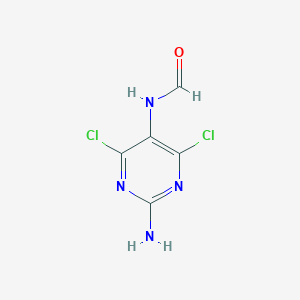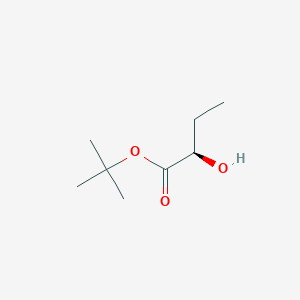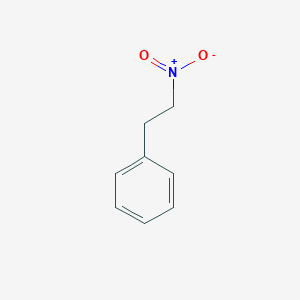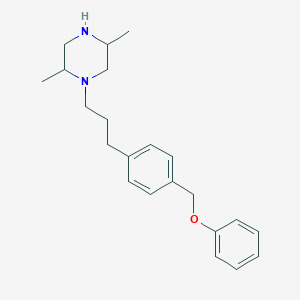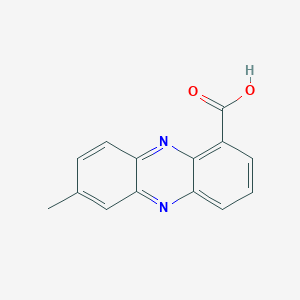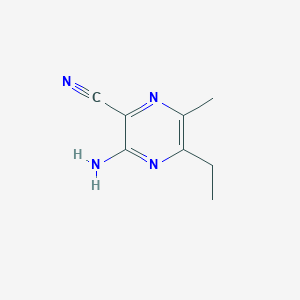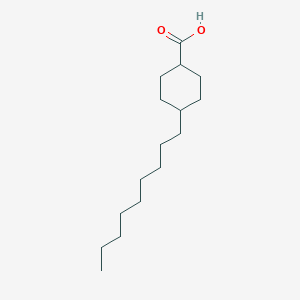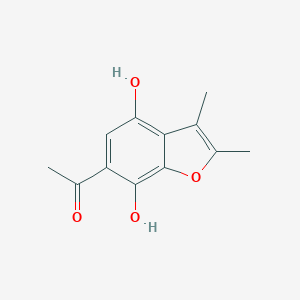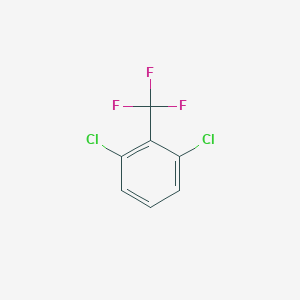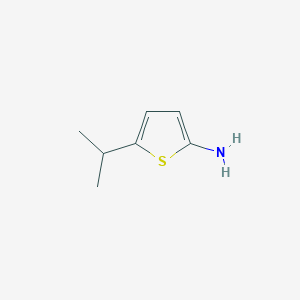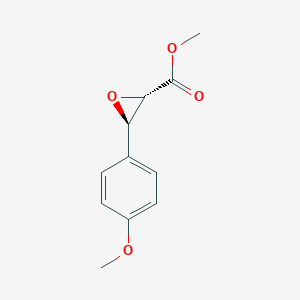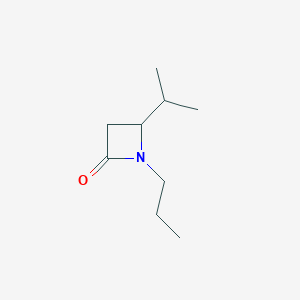
4-Propan-2-yl-1-propylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propan-2-yl-1-propylazetidin-2-one, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IPPA is a cyclic amide that belongs to the class of azetidinones, which are known for their diverse biological activities. The unique structure of IPPA makes it a promising candidate for the development of new drugs for various diseases.
作用機序
The exact mechanism of action of 4-Propan-2-yl-1-propylazetidin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 4-Propan-2-yl-1-propylazetidin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Propan-2-yl-1-propylazetidin-2-one has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. By inhibiting the activity of these enzymes, 4-Propan-2-yl-1-propylazetidin-2-one may help to reduce inflammation and promote cell survival.
生化学的および生理学的効果
4-Propan-2-yl-1-propylazetidin-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-Propan-2-yl-1-propylazetidin-2-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, 4-Propan-2-yl-1-propylazetidin-2-one has been found to protect neurons from oxidative stress and promote neurogenesis, or the growth of new neurons.
実験室実験の利点と制限
One of the main advantages of 4-Propan-2-yl-1-propylazetidin-2-one for lab experiments is its diverse range of biological activities. 4-Propan-2-yl-1-propylazetidin-2-one has been shown to have anti-inflammatory, analgesic, anti-tumor, and neuroprotective effects, making it a useful tool for studying various diseases. Another advantage of 4-Propan-2-yl-1-propylazetidin-2-one is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of 4-Propan-2-yl-1-propylazetidin-2-one is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-Propan-2-yl-1-propylazetidin-2-one. One area of interest is the development of new drugs based on the structure of 4-Propan-2-yl-1-propylazetidin-2-one. Researchers are currently exploring the potential of 4-Propan-2-yl-1-propylazetidin-2-one derivatives as anti-cancer agents, anti-viral agents, and neuroprotective agents. Another area of interest is the elucidation of the exact mechanism of action of 4-Propan-2-yl-1-propylazetidin-2-one. Further studies are needed to fully understand how 4-Propan-2-yl-1-propylazetidin-2-one works at the molecular level. Finally, researchers are also interested in exploring the potential of 4-Propan-2-yl-1-propylazetidin-2-one for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion
In conclusion, 4-Propan-2-yl-1-propylazetidin-2-one is a promising compound that has a wide range of potential applications in the field of medicine. Its unique structure and diverse biological activities make it a useful tool for studying various diseases. While further research is needed to fully understand the mechanism of action of 4-Propan-2-yl-1-propylazetidin-2-one and its potential applications, the current evidence suggests that 4-Propan-2-yl-1-propylazetidin-2-one has significant therapeutic potential.
合成法
4-Propan-2-yl-1-propylazetidin-2-one can be synthesized using various methods, including the reaction of 3-chloro-2,2-dimethylpropionic acid with 1-propylamine followed by cyclization. Another method involves the reaction of 3-chloro-2,2-dimethylpropionic acid with 1-propylamine and triethylamine in the presence of a catalyst. The yield of 4-Propan-2-yl-1-propylazetidin-2-one using these methods is typically around 60-70%.
科学的研究の応用
4-Propan-2-yl-1-propylazetidin-2-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 4-Propan-2-yl-1-propylazetidin-2-one has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-Propan-2-yl-1-propylazetidin-2-one has been shown to have anti-viral activity against several viruses, including HIV and hepatitis C virus.
特性
CAS番号 |
103776-28-9 |
|---|---|
製品名 |
4-Propan-2-yl-1-propylazetidin-2-one |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
4-propan-2-yl-1-propylazetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-10-8(7(2)3)6-9(10)11/h7-8H,4-6H2,1-3H3 |
InChIキー |
ZSZYQOXDRUSBNV-UHFFFAOYSA-N |
SMILES |
CCCN1C(CC1=O)C(C)C |
正規SMILES |
CCCN1C(CC1=O)C(C)C |
同義語 |
2-Azetidinone,4-(1-methylethyl)-1-propyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



